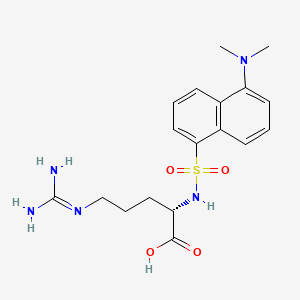

Dansyl-L-arginine

Descripción general

Descripción

Dansyl-L-arginine is a compound that combines the amino acid L-arginine with a dansyl group. The dansyl group, derived from dansyl chloride, is a fluorescent moiety that is often used in biochemical applications to label and detect molecules. This compound is particularly useful in studying enzyme activities and protein interactions due to its fluorescent properties.

Mecanismo De Acción

Target of Action

Dansyl-L-arginine primarily targets free amino groups of peptides and proteins . The compound is used in the analysis of amino acids, where it serves as a chemical derivatization agent .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, this compound (in the form of Dansyl chloride) is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .

Biochemical Pathways

The dansylation process affects the biochemical pathways of amino acid analysis . The resulting dansylated reaction products are well-retained on reverse-phase columns, which is a critical aspect of liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of amino acids .

Pharmacokinetics

The compound’s role in the analysis of amino acids suggests that its bioavailability is primarily determined by its ability to react with free amines and form dansylated reaction products .

Result of Action

The primary result of this compound’s action is the formation of dansylated reaction products . These products are crucial for the analysis of amino acids, as they are well-retained on reverse-phase columns and can be effectively analyzed using LC-MS .

Action Environment

The action of this compound is influenced by the environment in which the dansylation reaction takes place . Specifically, the reaction requires a sodium carbonate buffer and is conducted at room temperature . The presence of free amines is also essential for this compound to react and form dansylated reaction products .

Análisis Bioquímico

Biochemical Properties

Dansyl-L-arginine plays a significant role in biochemical reactions, primarily due to its fluorescent properties. It is used as a site-specific marker for drug binding pockets on proteins. For instance, this compound interacts with human serum albumin at the site 1 drug binding site . This interaction is crucial for studying the binding characteristics and affinities of various drugs. Additionally, this compound can be used to label proteins and peptides, facilitating the study of their structure and function .

Cellular Effects

This compound has been shown to affect various cellular processes. It can inhibit the contraction of vascular and intestinal smooth muscles by acting as a calcium antagonist and inhibiting aerobic metabolism . This inhibition affects cell signaling pathways and cellular metabolism, leading to decreased oxygen consumption and ATP content in the affected cells . These effects highlight the potential of this compound in studying cellular functions and metabolic processes.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with specific biomolecules. The dansyl group in this compound reacts with the free amino groups of peptides and proteins, forming a stable bond that is resistant to acid hydrolysis . This interaction allows this compound to act as a fluorescent probe, enabling the identification and study of N-terminal amino acids in peptides and proteins . Additionally, this compound can inhibit enzyme activity by binding to specific sites on the enzyme, thereby affecting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its fluorescent properties for extended periods, making it a reliable tool for long-term biochemical studies . The degradation of this compound over time can affect its efficacy and accuracy in experiments, necessitating careful monitoring and handling .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, such as inhibition of smooth muscle contraction and decreased oxygen consumption . These effects highlight the importance of determining the optimal dosage for specific applications to avoid potential toxicity. Additionally, threshold effects observed in studies indicate that even low doses of this compound can significantly impact cellular functions and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is synthesized from L-arginine and a dansyl group, and its degradation involves multiple pathways initiated by enzymes such as arginase and nitric-oxide synthase . These pathways produce metabolites like nitric oxide, polyamines, and creatine, which play essential roles in cellular functions and metabolic processes . The interaction of this compound with these enzymes and cofactors highlights its significance in studying metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes and distributed within different cellular compartments, affecting its localization and accumulation . The interaction of this compound with specific transporters and binding proteins facilitates its movement within cells, enabling its use as a fluorescent probe in various biochemical studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its role in biochemical reactions and cellular functions . This subcellular localization is crucial for understanding the mechanisms of action and effects of this compound in various cellular contexts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-arginine typically involves the reaction of L-arginine with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium bicarbonate, to facilitate the nucleophilic attack of the amino group of L-arginine on the sulfonyl chloride group of dansyl chloride. The reaction is generally performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale peptide synthesis and dansylation reactions would apply. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-L-arginine primarily undergoes substitution reactions due to the presence of the dansyl group. The amino group of L-arginine can react with various electrophiles, while the dansyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Dansylation Reaction: Dansyl chloride is the primary reagent used for the dansylation of L-arginine.

Major Products

The major product of the dansylation reaction is this compound itself. Hydrolysis reactions yield free L-arginine and dansyl derivatives, which can be detected by their fluorescent properties.

Aplicaciones Científicas De Investigación

Dansyl-L-arginine has a wide range of applications in scientific research:

Biochemistry: It is used to study enzyme kinetics and protein interactions due to its fluorescent properties.

Molecular Biology: This compound is employed in the quantification of amino acids and peptides in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Medicine: It is used in diagnostic assays to detect specific enzymes and proteins in clinical samples.

Comparación Con Compuestos Similares

Similar Compounds

Dansyl-L-lysine: Another dansylated amino acid used for similar applications in enzyme studies and protein interactions.

Dansyl-L-glutamate: Used in the study of neurotransmitter activities and receptor interactions.

Dansyl-L-aspartate: Employed in the analysis of metabolic pathways and enzyme activities.

Uniqueness

Dansyl-L-arginine is unique due to its specific interaction with enzymes like trypsin, making it particularly useful in studying proteolytic activities. Its fluorescent properties also make it a valuable tool in various biochemical and clinical assays .

Actividad Biológica

Dansyl-L-arginine is a fluorescent derivative of the amino acid L-arginine, which has garnered attention for its biological activities, particularly in the context of cellular signaling, enzyme inhibition, and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group attached to L-arginine. This modification enhances its fluorescence properties, making it useful for studying protein interactions and cellular processes. The compound acts primarily through:

- Inhibition of Enzymes : this compound has been shown to inhibit certain enzymes, including cholinesterases, which are critical for neurotransmitter degradation .

- Cell Signaling Modulation : It influences various signaling pathways involving nitric oxide (NO) production, which is pivotal in vascular biology and immune responses.

1. Antimicrobial Effects

Research indicates that L-arginine derivatives can alter bacterial metabolism and inhibit coaggregation among oral bacteria, potentially destabilizing biofilms. This property may enhance the efficacy of antimicrobial agents against biofilms that are resistant to traditional treatments .

2. Inflammatory Response Modulation

L-arginine has been implicated in reducing inflammatory responses. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in various cell types, thereby mitigating oxidative stress and promoting cell survival under inflammatory conditions .

3. Wound Healing and Immune Function

Oral supplementation of L-arginine has been associated with improved wound healing and enhanced T-cell-mediated immune responses. In clinical studies involving healthy volunteers, L-arginine supplementation significantly increased collagen deposition in wounds, suggesting a role in tissue repair mechanisms .

Case Study 1: Wound Healing Enhancement

In a controlled study involving 36 healthy volunteers, participants received either L-arginine supplements or placebo. Results indicated a statistically significant increase in collagen synthesis in those receiving L-arginine, highlighting its potential therapeutic role in enhancing wound healing.

| Group | Hydroxyproline (nmol/cm) | p-value |

|---|---|---|

| Control | 10.1 ± 2.32 | |

| Arginine Aspartate | 17.57 ± 2.16 | 0.028 |

| Arginine Hydrochloride | 23.85 ± 2.16 | <0.001 |

Case Study 2: Anti-inflammatory Effects

In an experiment using IPEC-J2 cells exposed to lipopolysaccharides (LPS), L-arginine treatment resulted in decreased levels of oxidative stress markers and inflammatory cytokines:

| Parameter | Control (LPS) | L-Arginine Treatment |

|---|---|---|

| TLR4 Expression | High | Low |

| ROS Production | High | Reduced |

| Cytokines (e.g., IL-6) | Elevated | Significantly Lowered |

Propiedades

IUPAC Name |

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBPBWKDJGGGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950945 | |

| Record name | N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28217-22-3 | |

| Record name | Dansyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.